molecular formula C18H19N B11097197 3b,6,6a,7,9,9a,10,12a-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline

3b,6,6a,7,9,9a,10,12a-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline

Cat. No.: B11097197
M. Wt: 249.3 g/mol
InChI Key: IEFXFGCWVIALAY-UHFFFAOYSA-N
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Description

3b,6,6a,7,9,9a,10,12a-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3b,6,6a,7,9,9a,10,12a-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline typically involves multiple steps, including cyclization reactions and the use of specific catalysts. The exact synthetic route can vary, but it often requires precise control of reaction conditions such as temperature, pressure, and pH to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. similar compounds are often produced using batch or continuous flow processes, with careful monitoring to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3b,6,6a,7,9,9a,10,12a-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It may have potential as a pharmaceutical compound, either as a drug itself or as a precursor to other drugs.

    Industry: Its chemical properties could make it useful in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3b,6,6a,7,9,9a,10,12a-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline is not well-understood, but it likely involves interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, altering the activity of these proteins, and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3b,6,6a,7,9,9a,10,12a-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline apart from similar compounds is its specific ring structure and the potential for unique interactions with biological molecules. This makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8(19),9,11,14-pentaene

InChI

InChI=1S/C18H19N/c1-4-12-10-19-11-13-5-2-7-15(13)17-9-3-8-16(18(17)19)14(12)6-1/h1-3,6-9,12-15H,4-5,10-11H2

InChI Key

IEFXFGCWVIALAY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1CN3CC4CC=CC4C5=CC=CC2=C53

Origin of Product

United States

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